molecular formula C6H13N B14527962 2-Ethylbutan-1-imine CAS No. 62498-22-0

2-Ethylbutan-1-imine

Cat. No.: B14527962
CAS No.: 62498-22-0
M. Wt: 99.17 g/mol
InChI Key: KAKKRYLPCWIBKT-UHFFFAOYSA-N
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Description

2-Ethylbutan-1-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is derived from 2-ethylbutan-1-amine through the process of imine formation, where the amine reacts with an aldehyde or ketone, resulting in the elimination of water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutan-1-imine typically involves the reaction of 2-ethylbutan-1-amine with an aldehyde or ketone. The reaction is generally carried out in the presence of an acid catalyst to facilitate the formation of the imine. The process can be summarized as follows:

    Nucleophilic Addition: The amine attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

    Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

    Protonation of OH: The hydroxyl group is protonated, making it a better leaving group.

    Removal of Water: Water is eliminated, forming the imine.

    Deprotonation: The final imine product is formed through deprotonation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of acid catalysts, such as hydrochloric acid or sulfuric acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acid catalysts (e.g., hydrochloric acid) and water.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: 2-Ethylbutan-1-

Properties

CAS No.

62498-22-0

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

2-ethylbutan-1-imine

InChI

InChI=1S/C6H13N/c1-3-6(4-2)5-7/h5-7H,3-4H2,1-2H3

InChI Key

KAKKRYLPCWIBKT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C=N

Origin of Product

United States

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